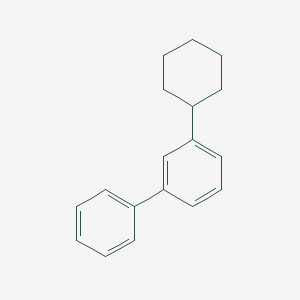
3-Cyclohexylbiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexylbiphenyl, also known as CHBP, is a chemical compound that belongs to the family of biphenyls. It is a crystalline solid with a molecular formula of C18H18 and a molecular weight of 234.34 g/mol. CHBP is widely used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 3-Cyclohexylbiphenyl is not fully understood. However, it is believed that 3-Cyclohexylbiphenyl exerts its pharmacological effects by modulating various signaling pathways in the body. For example, 3-Cyclohexylbiphenyl has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Biochemische Und Physiologische Effekte
3-Cyclohexylbiphenyl has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Cyclohexylbiphenyl can inhibit the proliferation of cancer cells and induce apoptosis, suggesting its potential as a cancer therapeutic agent. In addition, 3-Cyclohexylbiphenyl has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 3-Cyclohexylbiphenyl has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Cyclohexylbiphenyl in lab experiments include its unique mesomorphic properties, which make it an ideal liquid crystal material. In addition, 3-Cyclohexylbiphenyl is relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using 3-Cyclohexylbiphenyl in lab experiments include its potential toxicity and limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for research on 3-Cyclohexylbiphenyl. One potential area of research is the development of 3-Cyclohexylbiphenyl-based materials for use in electronic devices, such as liquid crystal displays. Another potential area of research is the development of 3-Cyclohexylbiphenyl-based drugs for the treatment of cancer and inflammatory diseases. Furthermore, future research could focus on elucidating the mechanism of action of 3-Cyclohexylbiphenyl and identifying potential molecular targets for its pharmacological effects.
Synthesemethoden
3-Cyclohexylbiphenyl can be synthesized through various methods, including Suzuki coupling, palladium-catalyzed cross-coupling, and Grignard reaction. Among these methods, the Suzuki coupling reaction is the most commonly used method for synthesizing 3-Cyclohexylbiphenyl. This method involves the reaction between a halogenated cyclohexane derivative and a boronic acid derivative in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexylbiphenyl has been extensively studied for its potential applications in various scientific fields, including materials science, organic chemistry, and pharmacology. In materials science, 3-Cyclohexylbiphenyl has been used as a liquid crystal material due to its unique mesomorphic properties. In organic chemistry, 3-Cyclohexylbiphenyl has been used as a building block for synthesizing other organic compounds. In pharmacology, 3-Cyclohexylbiphenyl has been studied for its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties.
Eigenschaften
CAS-Nummer |
1973-15-5 |
|---|---|
Produktname |
3-Cyclohexylbiphenyl |
Molekularformel |
C18H20 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
1-cyclohexyl-3-phenylbenzene |
InChI |
InChI=1S/C18H20/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1,3-4,7-9,12-14,16H,2,5-6,10-11H2 |
InChI-Schlüssel |
BNSPHWNAIBCNGZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=CC(=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(CC1)C2=CC=CC(=C2)C3=CC=CC=C3 |
Andere CAS-Nummern |
1973-15-5 |
Synonyme |
(3-xenyl)cyclohexane 3-(1,1-biphenyl)cyclohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



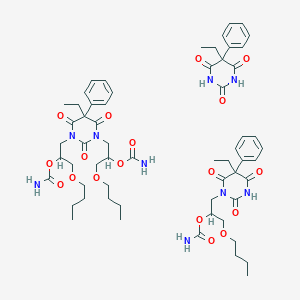
![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)
![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)

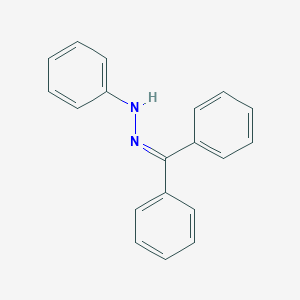
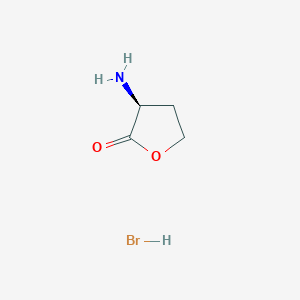

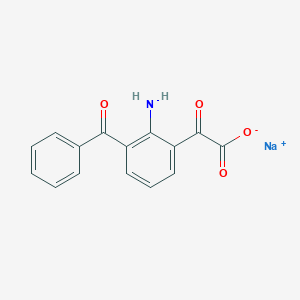
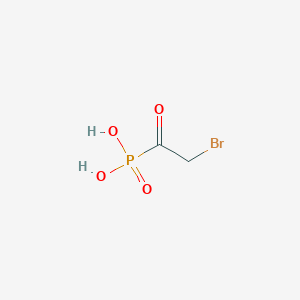
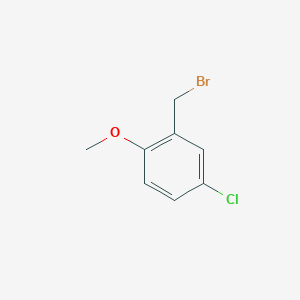



![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)